2-Amino-6-(hydroxymethyl)-4-(3-methoxy-4-propoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-b]pyran-3-carbonitrile family, characterized by a fused pyranopyran core with amino, hydroxymethyl, oxo, and nitrile functional groups. Its aryl substituent at the 4-position—3-methoxy-4-propoxyphenyl—confers unique steric and electronic properties, influencing its biological activity and physicochemical behavior.
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-4-(3-methoxy-4-propoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-3-6-26-15-5-4-11(7-16(15)25-2)17-13(9-21)20(22)28-18-14(24)8-12(10-23)27-19(17)18/h4-5,7-8,17,23H,3,6,10,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZLYHXYVCHOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-6-(hydroxymethyl)-4-(3-methoxy-4-propoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a member of the pyran derivatives, which are known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, particularly in the fields of oncology and enzymatic inhibition.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes functional groups such as amino, hydroxymethyl, and carbonitrile, which contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that pyrano[3,2-b]pyran derivatives exhibit significant antitumor properties. For instance, a derivative similar to the compound demonstrated strong cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth.
Enzyme Inhibition
One of the most notable biological activities of this compound is its inhibitory effect on tyrosinase, an enzyme critical in melanin production. The compound was tested against mushroom tyrosinase using L-Dopa as a substrate. It exhibited competitive inhibition with an IC50 value of 7.69 ± 1.99 µM , significantly lower than that of kojic acid (IC50 = 23.64 ± 2.56 µM), indicating potent antityrosinase activity .
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | 7.69 ± 1.99 | Competitive |
| Kojic Acid | 23.64 ± 2.56 | Competitive |
Antimicrobial Activity
Pyrano derivatives have also shown antimicrobial properties. A related study indicated that similar compounds possess activity against various bacterial strains and fungi. The antimicrobial efficacy can be attributed to their ability to disrupt microbial cell walls or inhibit essential metabolic pathways .
Case Studies and Research Findings
- Case Study on Antitumor Efficacy :
- Tyrosinase Inhibition Research :
Scientific Research Applications
Overview
2-Amino-6-(hydroxymethyl)-4-(3-methoxy-4-propoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure allows it to participate in various biological activities, making it a potential candidate for drug development. This article explores its applications, particularly in the fields of anti-cancer, anti-tyrosinase activity, and its synthesis methodologies.
Anticancer Activity
Recent studies have indicated that derivatives of 4,8-dihydropyrano[3,2-b]pyran compounds exhibit promising anticancer properties. A series of experiments demonstrated that certain synthesized variants of this compound showed significant anti-proliferative effects against various cancer cell lines. For instance, a study reported that specific derivatives exhibited IC50 values indicating effective inhibition of cancer cell growth, suggesting potential as therapeutic agents in oncology .
Anti-Tyrosinase Activity
The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. A particular derivative of the compound demonstrated competitive inhibition with an IC50 value of 7.69 μM, outperforming the standard control agent kojic acid (IC50 = 23.64 μM) . This suggests that the compound could be developed into a skin-whitening agent or treatment for hyperpigmentation disorders.
Synthesis Methodologies
The synthesis of this compound can be achieved through various methods:
Ultrasound-Assisted Synthesis
A notable green chemistry approach involves the use of ultrasound irradiation to facilitate a one-pot synthesis reaction involving carbonyl compounds and kojic acid as a Michael donor. This method not only enhances yield but also minimizes environmental impact by reducing solvent use .
| Solvent | Time (min) | Yield (%) |
|---|---|---|
| Solvent-free | 10 | NR |
| Methanol | 10 | 45 |
| Ethanol | 10 | 88 |
| Water | 10 | 90 |
| Water: Ethanol (1:1) | 10 | 96 |
This table illustrates the efficiency of various solvents in the synthesis process, highlighting the effectiveness of using a water/ethanol mixture.
Case Studies
- Anti-Proliferative Studies : A study conducted on multiple synthesized derivatives indicated varying degrees of anti-proliferative activity against cancer cell lines such as MCF-7 and HeLa. The results underscored the potential for these compounds to serve as lead candidates for further development in cancer therapy .
- Tyrosinase Inhibition : Another case study focused on the molecular dynamics simulations of synthesized variants revealed significant interactions with key amino acids within the enzyme's active site. These findings support the hypothesis that modifications to the chemical structure can enhance inhibitory activity against tyrosinase .
Comparison with Similar Compounds
Key Trends :
Antityrosinase Activity
- Compound 6b (4-((4-fluorobenzyl)oxy)phenyl analog): Exhibited IC₅₀ = 12.3 µM against bovine tyrosinase, outperforming kojic acid (IC₅₀ = 28.4 µM). Molecular dynamics simulations confirmed stable binding to the enzyme’s active site .
- Compound 6l (3-methoxy-4-fluorobenzyloxy analog): Showed moderate activity (IC₅₀ = 18.7 µM), suggesting steric hindrance from the methoxy group may reduce efficacy .
Anticancer Activity
- Compound 10a (4-(4-(1H-pyrazol-1-yl)phenyl) analog): Induced apoptosis in MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) via caspase-3 activation. The pyrazole moiety enhanced cellular uptake .
- Compound 10c (4-(1H-1,2,4-triazol-1-yl)phenyl analog): Demonstrated broad-spectrum cytotoxicity against HeLa and A549 cells (IC₅₀ = 6.5–7.8 µM) due to increased hydrogen bonding with target proteins .
Neuroprotective Potential
Example :
- Compound 6a: Prepared by reacting benzyloxy aldehyde, kojic acid, and malononitrile in ethanol with triethylamine catalysis (yield: 72–85%) .
- Compound 10b : Utilized ultrasound-assisted synthesis under ambient conditions, reducing reaction time to 30 minutes (yield: 75%) .
Preparation Methods
Three-Component Reaction with Ethyl Acetoacetate
This method involves the condensation of 3-methoxy-4-propoxybenzaldehyde , malononitrile , and ethyl acetoacetate in the presence of catalysts like piperidine or ionic liquids. Key steps include:
-
Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated nitrile.
-
Michael addition of ethyl acetoacetate to the nitrile intermediate.
-
Intramolecular cyclization to form the pyrano[3,2-b]pyran core.
Table 1: Catalyst Optimization for Pyran Derivatives
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NH₄OH (25–28%) | 96% Ethanol | 25 | 3 | 63 |
| [Et₃N]OAc | Ethanol:Water (1:1) | Reflux | 2 | No yield |
| Piperidine | Ethanol | Room temperature | 12 | 75–86 |
Kojic Acid-Mediated Cyclization
Kojic acid (5-hydroxy-2-pyrone) serves as a key precursor to introduce the 8-oxo and hydroxymethyl groups. The reaction proceeds via:
-
Nucleophilic attack of malononitrile on the activated aldehyde.
-
Cyclization with kojic acid under solvent-free conditions using SnCl₄/SiO₂ nanoparticles as a catalyst.
Table 2: Substrate Scope with SnCl₄/SiO₂ Catalyst
| Aldehyde Substituent | Product Yield (%) |
|---|---|
| 4-Fluorobenzylidene | 95 |
| 2-Chlorobenzylidene | 94 |
| 2-Furyl | 90 |
| 3-Methoxy-4-propoxyphenyl | Hypothetical |
Hypothetical entry assumes analogous reactivity. Data from.
Catalyst-Driven Cyclizations
Catalysts significantly influence reaction efficiency and stereochemical outcomes.
Ionic Liquids and Organic Bases
Solid Acid Catalysts
SnCl₄/SiO₂ nanoparticles (28–37 nm diameter) facilitate solvent-free cyclizations with high atom economy. This method avoids hazardous solvents and achieves yields >90%.
Mechanistic Pathway (SnCl₄/SiO₂ Catalysis):
-
Activation : SnCl₄ coordinates with the aldehyde carbonyl.
-
Condensation : Knoevenagel adduct formation.
-
Michael Addition : Kojic acid attacks the α,β-unsaturated nitrile.
-
Cyclization : Intramolecular esterification forms the pyrano[3,2-b]pyran ring.
Structural Modifications and Functionalization
Introduction of Hydroxymethyl and Oxo Groups
Substituent Effects
The 3-methoxy-4-propoxyphenyl group enhances electronic and steric diversity. Electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position accelerate MCRs, while electron-donating groups (e.g., -OCH₃, -OPr) require longer reaction times.
Data Tables and Research Findings
Spectroscopic Characterization
Key Peaks for 2-Amino-6-(hydroxymethyl)-4-(3-methoxy-4-propoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
| Technique | Peaks (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR | 4.86 (s, 1H, CH) | Pyran ring CH |
| 7.24–7.17 (m, 4H, ArH) | Aromatic protons | |
| ¹³C NMR | 165.81 (C=O), 143.80 (C=N) | Carbonyl and nitrile groups |
Q & A
Q. How can the synthetic yield of this pyrano-pyran derivative be optimized in multicomponent reactions?
Methodological Answer:
- Use a three-component reaction system with aldehydes, malononitrile, and substituted phenols under reflux conditions. Adjust solvent polarity (e.g., ethanol or DMF) and catalyst (e.g., piperidine) to enhance cyclization efficiency. Monitor reaction progress via TLC and optimize reflux duration (typically 6–8 hours) to maximize yield .
- Example: Similar pyrano-pyran derivatives achieved 85–91% yields using ethanol under reflux for 6 hours, with purification via recrystallization from ethanol-DMF mixtures .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Dissolve in DMSO-d6 to observe key signals: aromatic protons (δ 7.2–8.0 ppm), pyran oxygenated carbons (δ 160–165 ppm), and nitrile carbons (δ 110–120 ppm). Compare with analogs like 6-amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-pyrano[2,3-c]pyrazole-5-carbonitrile, where NH2 groups appear as broad singlets at δ 6.09 ppm .
- IR: Confirm functional groups: CN stretch (~2193 cm⁻¹), NH2 (~3400 cm⁻¹), and carbonyl (C=O, ~1681 cm⁻¹) .
Q. How can computational modeling predict the compound’s reactivity or intermolecular interactions?
Methodological Answer:
- Use DFT calculations (e.g., B3LYP/6-31G**) to model the electron-deficient pyran ring and assess sites for nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities with biological targets like kinases or DNA topoisomerases, leveraging crystallographic data from analogs (e.g., CCDC-971311) .
Advanced Research Questions
Q. What mechanistic insights explain antiproliferative activity in pyrano-pyran derivatives?
Methodological Answer:
- Conduct in vitro assays (e.g., MTT on cancer cell lines) to correlate substituent effects (e.g., methoxy vs. propoxyphenyl groups) with IC50 values. For example, analogs with 3-chlorophenyl groups showed 50% inhibition at 10 μM via intercalation with DNA, validated by fluorescence quenching .
- Use flow cytometry to assess cell-cycle arrest (e.g., G2/M phase) and Western blotting to quantify apoptosis markers (e.g., caspase-3) .
Q. How do solvent polarity and pH affect the stability of the hydroxymethyl substituent?
Methodological Answer:
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for polymorphs?
Methodological Answer:
- Recrystallize from DMSO/ethanol to isolate stable polymorphs. Compare single-crystal XRD (e.g., CCDC-971311) with solid-state NMR to resolve discrepancies in hydrogen bonding networks. For example, XRD may reveal a planar pyran ring, while 13C CP/MAS NMR detects slight distortions due to crystal packing .
Q. How can enantiomeric separation be achieved for chiral pyrano-pyran derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
